molecular formula C18H20ClNOS B296769 2-[(4-chlorobenzyl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide

2-[(4-chlorobenzyl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No. B296769
M. Wt: 333.9 g/mol
InChI Key: DGDHRABOZVEGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorobenzyl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CBDA and has been studied for its mechanisms of action and physiological effects.

Mechanism of Action

The exact mechanism of action of CBDA is not fully understood, but it is believed to interact with the endocannabinoid system in the body. CBDA is a precursor to cannabidiolic acid (CBD), which has been shown to have a variety of therapeutic effects. CBDA may also interact with other receptors in the body, such as TRPV1 and PPARγ.
Biochemical and Physiological Effects:
Studies have shown that CBDA has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. CBDA has also been shown to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

CBDA has several advantages for use in lab experiments. It is relatively easy to synthesize and can be purified using standard techniques. Additionally, CBDA has been shown to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of CBDA is that it is not very soluble in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on CBDA. One area of interest is the development of CBDA-based therapies for cancer and inflammatory conditions. Additionally, further research is needed to fully understand the mechanisms of action of CBDA and its interactions with other receptors in the body. Finally, more studies are needed to determine the optimal dosing and administration methods for CBDA in human trials.

Synthesis Methods

CBDA can be synthesized using a variety of methods, including the reaction of 2-ethyl-6-methylphenylamine with 4-chlorobenzyl chloride, followed by the addition of thiol reagents such as sodium sulfide or thiourea. The resulting product can be purified using standard techniques such as recrystallization or chromatography.

Scientific Research Applications

CBDA has been studied extensively for its potential therapeutic applications, particularly in the treatment of various types of cancer. Studies have shown that CBDA has anti-tumor effects and can induce apoptosis in cancer cells. Additionally, CBDA has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions.

properties

Molecular Formula

C18H20ClNOS

Molecular Weight

333.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C18H20ClNOS/c1-3-15-6-4-5-13(2)18(15)20-17(21)12-22-11-14-7-9-16(19)10-8-14/h4-10H,3,11-12H2,1-2H3,(H,20,21)

InChI Key

DGDHRABOZVEGNH-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)CSCC2=CC=C(C=C2)Cl)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSCC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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